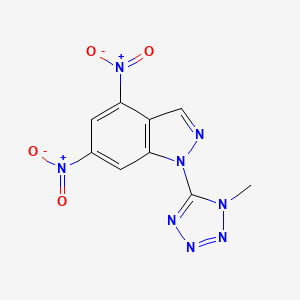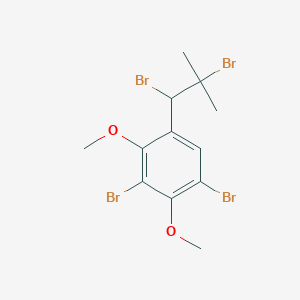
Di-tert-butylphosphane--mercury (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butylphosphane–mercury (2/1) is a chemical compound that consists of two di-tert-butylphosphane molecules coordinated to a single mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butylphosphane–mercury (2/1) typically involves the reaction of di-tert-butylphosphane with a mercury salt, such as mercury(II) chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane. The general reaction can be represented as follows:
2(CH3)3CPH+HgCl2→(CH3)3CP2Hg+2HCl
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butylphosphane–mercury (2/1) can undergo various types of chemical reactions, including:
Oxidation: The phosphane ligands can be oxidized to phosphine oxides.
Substitution: The mercury center can participate in substitution reactions with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.
Substitution: Ligands such as halides or other phosphines can be used in substitution reactions.
Major Products
Oxidation: The major product is di-tert-butylphosphine oxide.
Substitution: The products depend on the substituting ligand but can include various mercury-phosphine complexes.
Applications De Recherche Scientifique
Di-tert-butylphosphane–mercury (2/1) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its interactions with biological molecules are studied to understand mercury’s effects on biological systems.
Medicine: Research into its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: It is used in the synthesis of other organometallic compounds and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which di-tert-butylphosphane–mercury (2/1) exerts its effects involves the coordination of the phosphane ligands to the mercury center. This coordination can influence the reactivity and stability of the mercury atom, making it a useful compound in catalysis and other chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-tert-butylphosphine oxide
- Bis(tert-butyl)phosphine
- Di-tert-butylphosphine
Uniqueness
Di-tert-butylphosphane–mercury (2/1) is unique due to the presence of both phosphane and mercury in the same molecule, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to act as a ligand and participate in various chemical reactions makes it valuable in research and industrial applications.
Propriétés
Numéro CAS |
90054-11-8 |
|---|---|
Formule moléculaire |
C16H38HgP2 |
Poids moléculaire |
493.01 g/mol |
Nom IUPAC |
ditert-butylphosphane;mercury |
InChI |
InChI=1S/2C8H19P.Hg/c2*1-7(2,3)9-8(4,5)6;/h2*9H,1-6H3; |
Clé InChI |
LPZQIHDSUFUSKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
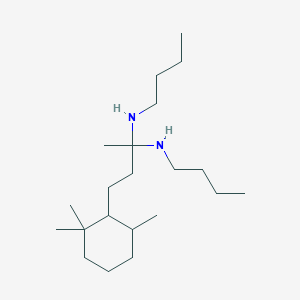
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
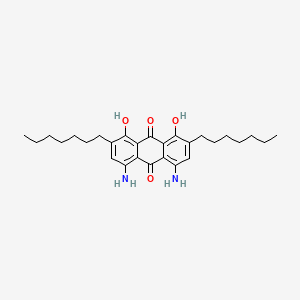
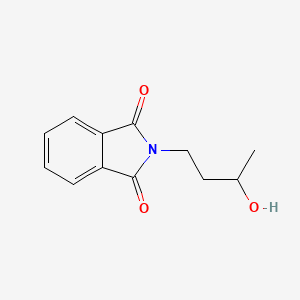
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)


